(2-Butyl-1H-imidazol-4-yl)methanol
CAS No.: 68283-19-2
Cat. No.: VC20822744
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 68283-19-2 |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | (2-butyl-1H-imidazol-5-yl)methanol |
Standard InChI | InChI=1S/C8H14N2O/c1-2-3-4-8-9-5-7(6-11)10-8/h5,11H,2-4,6H2,1H3,(H,9,10) |
Standard InChI Key | UZKBZGAMRJRWLR-UHFFFAOYSA-N |
SMILES | CCCCC1=NC=C(N1)CO |
Canonical SMILES | CCCCC1=NC=C(N1)CO |
(2-Butyl-1H-imidazol-4-yl)methanol, also known as 2-Butyl-5-hydroxymethylimidazole, is a heterocyclic organic compound with the molecular formula C8H14N2O. It is classified under the imidazole family, which is a group of five-membered heterocyclic compounds containing two nitrogen atoms. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
The synthesis of imidazole derivatives often involves condensation reactions or cyclization processes. While specific synthesis details for (2-Butyl-1H-imidazol-4-yl)methanol are not widely documented, imidazoles generally can be synthesized through reactions involving aldehydes, ammonia, and other nitrogen-containing compounds .
In terms of applications, imidazole derivatives are known for their biological activity, including antimicrobial and antifungal properties. They are also used in the development of pharmaceuticals, such as antihypertensive drugs and antifungal agents .
Availability and Handling
(2-Butyl-1H-imidazol-4-yl)methanol is available from various chemical suppliers, such as Thermo Scientific and BLD Pharm, with purity levels typically around 97% . It is stored under inert conditions at temperatures between 2-8°C to maintain stability.
Safety and Handling Precautions
Handling (2-Butyl-1H-imidazol-4-yl)methanol requires caution due to its potential irritant properties. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Proper protective equipment, including gloves and safety glasses, should be worn when handling this compound.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume